molecular formula C18H15ClN2OS B11372243 N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B11372243
M. Wt: 342.8 g/mol
InChI Key: NIYCJHRTZOAFLW-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide: is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thiazole ring, a phenyl group, and a carboxamide functional group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Substitution Reactions:

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple stages.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving acetylcholinesterase and butyrylcholinesterase.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes. The compound has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters in the brain. By inhibiting these enzymes, the compound may increase neurotransmitter levels, leading to improved cognitive function and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylaniline: A precursor in the synthesis of various organic compounds.

    Chlordimeform: An insecticide with a similar structural motif.

    N-(4-Chloro-2-methylphenyl)-N′,N′-dimethylformamidine: Another compound with related chemical properties.

Uniqueness

N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of a thiazole ring and a carboxamide group, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15ClN2OS/c1-11-10-14(19)8-9-15(11)21-17(22)16-12(2)20-18(23-16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,21,22)

InChI Key

NIYCJHRTZOAFLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C

Origin of Product

United States

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